molecular formula C8H13ClN2O2S B3378932 3-tert-butyl-1-methyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1497169-40-0

3-tert-butyl-1-methyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B3378932
CAS No.: 1497169-40-0
M. Wt: 236.72
InChI Key: ZRAZJRKZYZHTML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.
  • The methyl group can be introduced through similar alkylation reactions using methyl halides.
  • Sulfonylation:

  • Industrial Production Methods: Industrial production of 3-tert-butyl-1-methyl-1H-pyrazole-4-sulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-1-methyl-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the tert-butyl and methyl groups. The final step involves the sulfonylation of the pyrazole ring to introduce the sulfonyl chloride group.

    Chemical Reactions Analysis

    Types of Reactions:

    Common Reagents and Conditions:

      Nucleophilic Substitution: Reagents like amines, alcohols, and thiols under basic or neutral conditions.

      Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

      Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

      Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

    Major Products:

    Mechanism of Action

    The mechanism of action of 3-tert-butyl-1-methyl-1H-pyrazole-4-sulfonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, altering their function .

    Properties

    IUPAC Name

    3-tert-butyl-1-methylpyrazole-4-sulfonyl chloride
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H13ClN2O2S/c1-8(2,3)7-6(14(9,12)13)5-11(4)10-7/h5H,1-4H3
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZRAZJRKZYZHTML-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)C1=NN(C=C1S(=O)(=O)Cl)C
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H13ClN2O2S
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    236.72 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    3-tert-butyl-1-methyl-1H-pyrazole-4-sulfonyl chloride
    Reactant of Route 2
    Reactant of Route 2
    3-tert-butyl-1-methyl-1H-pyrazole-4-sulfonyl chloride
    Reactant of Route 3
    Reactant of Route 3
    3-tert-butyl-1-methyl-1H-pyrazole-4-sulfonyl chloride
    Reactant of Route 4
    Reactant of Route 4
    3-tert-butyl-1-methyl-1H-pyrazole-4-sulfonyl chloride
    Reactant of Route 5
    3-tert-butyl-1-methyl-1H-pyrazole-4-sulfonyl chloride
    Reactant of Route 6
    Reactant of Route 6
    3-tert-butyl-1-methyl-1H-pyrazole-4-sulfonyl chloride

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.